

1-Ethyl-4-ethynylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethyl-4-ethynylbenzene

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In-Depth Technical Guide: 1-Ethyl-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **1-Ethyl-4-ethynylbenzene**, a para-substituted benzene derivative. This document is intended for use by researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Data

The fundamental molecular properties of **1-Ethyl-4-ethynylbenzene** are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value	Source
Molecular Formula	C10H10	[1][2][3][4]
Linear Formula	CH3CH2C6H4C≡CH	[5]
Molecular Weight	130.19 g/mol	[1][2][3][5]
CAS Number	40307-11-7	[1][2][3][5]
Appearance	Colorless to pale yellow liquid	[2][4]
Density	0.930 g/mL at 25 °C	[5]
Boiling Point	30 °C at 0.05 mmHg	[5]
Refractive Index	n ₂₀ /D 1.5420	[5]

Experimental Protocols: Synthesis via Sonogashira Coupling

The synthesis of **1-Ethyl-4-ethynylbenzene** is commonly achieved through a Sonogashira coupling reaction.[2] This palladium-catalyzed cross-coupling reaction is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Objective: To synthesize **1-Ethyl-4-ethynylbenzene** from 1-bromo-4-ethylbenzene and a suitable acetylene source.

Materials:

- 1-bromo-4-ethylbenzene
- Acetylene gas or a protected acetylene equivalent (e.g., trimethylsilylacetylene)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI) co-catalyst
- Base (e.g., triethylamine or potassium carbonate)

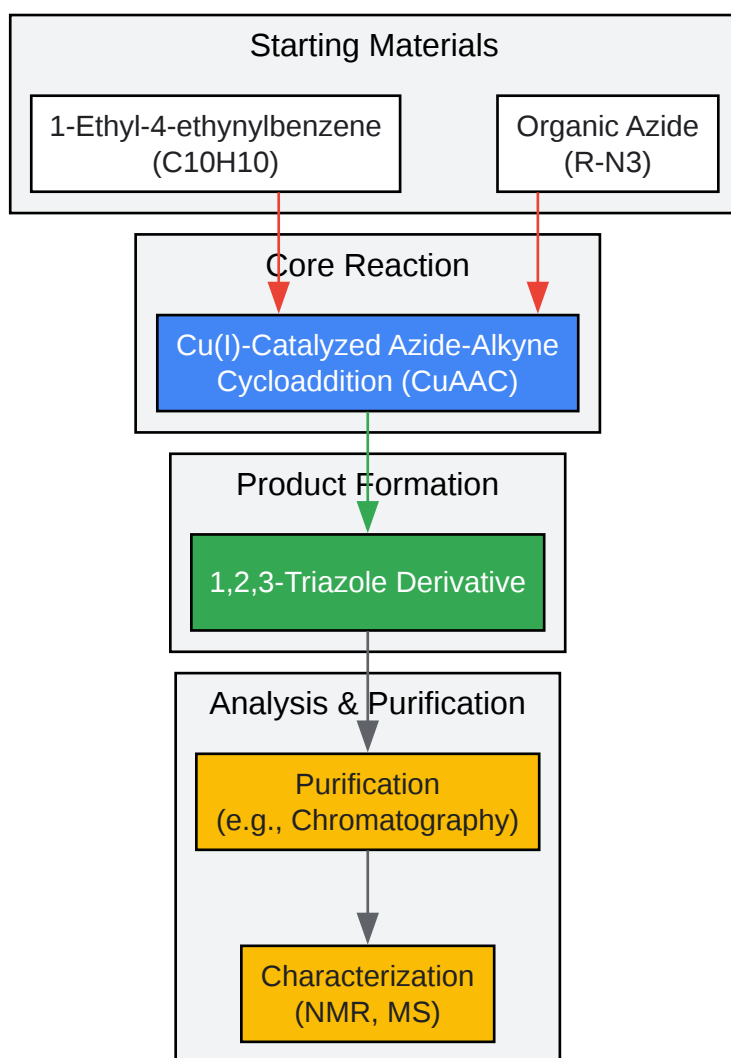
- Anhydrous solvent (e.g., toluene or THF)

Procedure:

- **Reaction Setup:** A dried Schlenk flask is charged with 1-bromo-4-ethylbenzene, the palladium catalyst, and copper(I) iodide under an inert atmosphere (e.g., argon or nitrogen).
- **Solvent and Reagent Addition:** Anhydrous solvent and the base are added to the flask. The mixture is stirred to ensure homogeneity.
- **Acetylene Introduction:** Acetylene gas is bubbled through the reaction mixture, or the protected alkyne is added.
- **Reaction Conditions:** The reaction is typically heated to a specific temperature (e.g., 50-70 °C) and monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure **1-Ethyl-4-ethynylbenzene**.

Logical Workflow for Application in Synthesis

1-Ethyl-4-ethynylbenzene serves as a valuable building block in organic synthesis. The following diagram illustrates a logical workflow where it is used as a precursor for the synthesis of a more complex molecule, such as a functionalized polymer or a pharmaceutical intermediate, via a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition).



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Caption: Synthetic workflow using **1-Ethyl-4-ethynylbenzene** in a click reaction.

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- To cite this document: BenchChem. [1-Ethyl-4-ethynylbenzene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585293#1-ethyl-4-ethynylbenzene-molecular-weight-and-formula]

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